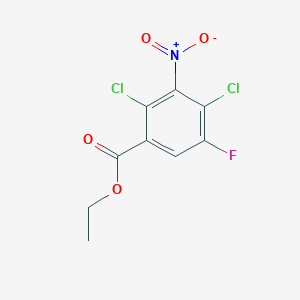
1-Nitro-5-(trifluoromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-5-(trifluoromethyl)naphthalene (1-NTFN) is a trifluoromethylated nitroaromatic compound that has been studied for its potential applications in the chemical and pharmaceutical industries. 1-NTFN is a highly reactive compound that can be synthesized using a variety of methods, including nitration, oxidation, and reduction. Its unique structure makes it an attractive candidate for use in a variety of applications. Synthesis Method 1-NTFN can be synthesized using a variety of methods. The most common method is nitration, in which nitric acid is used to oxidize the naphthalene ring. This reaction produces a nitro group, which is then reduced to a trifluoromethyl group. Other methods of synthesis include oxidation with hydrogen peroxide and reduction with sodium borohydride. Scientific Research Applications 1-NTFN has been studied for its potential applications in the chemical and pharmaceutical industries. It has been used as a catalyst in the synthesis of various organic compounds, including amino acids, peptides, and carbohydrates. Additionally, it has been used to study the structure and reactivity of organic molecules. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. Mechanism of Action 1-NTFN is a highly reactive compound that can undergo a variety of reactions. It can be oxidized to form a nitro group, which can then be reduced to a trifluoromethyl group. It can also be used to catalyze the formation of various organic compounds, such as amines, peptides, and carbohydrates. Additionally, it can be used to study the structure and reactivity of organic molecules. Biochemical and Physiological Effects 1-NTFN has been studied for its potential biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme NADPH oxidase, which plays an important role in the regulation of cellular metabolism. Additionally, it has been found to have antioxidant properties, which may be beneficial in the treatment of various diseases, such as cancer and heart disease. Advantages and Limitations for Lab Experiments The use of 1-NTFN in laboratory experiments has several advantages. It is a highly reactive compound, which makes it useful for synthesizing a variety of organic compounds. Additionally, it is relatively inexpensive and easy to obtain. However, it is also highly toxic, which can make it difficult to work with in a laboratory setting. Future Directions 1-NTFN has potential applications in the chemical and pharmaceutical industries. It could be used as a catalyst in the synthesis of various organic compounds, including amino acids, peptides, and carbohydrates. Additionally, it could be used to study the structure and reactivity of organic molecules. It could also be used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, its antioxidant properties could be explored for potential therapeutic applications. Finally, its potential toxicity could be further studied in order to develop safer methods of using it in laboratory experiments.
Propriétés
IUPAC Name |
1-nitro-5-(trifluoromethyl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)9-5-1-4-8-7(9)3-2-6-10(8)15(16)17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVHKZOKYNGHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352383.png)
![1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352397.png)
![1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352399.png)
![1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352403.png)



![1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane](/img/structure/B6352428.png)





